molecular formula C13H24N2O3 B7978043 Methyl (2S)-4-methyl-2-{[(3R)-piperidin-3-yl]formamido}pentanoate

Methyl (2S)-4-methyl-2-{[(3R)-piperidin-3-yl]formamido}pentanoate

Cat. No.: B7978043
M. Wt: 256.34 g/mol
InChI Key: PQRPAHUJFCSXHA-MNOVXSKESA-N
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Description

Methyl (2S)-4-methyl-2-{[(3R)-piperidin-3-yl]formamido}pentanoate is a notable organic compound that belongs to the class of amides and esters. Its structural complexity and potential for varied applications in multiple scientific fields have sparked considerable interest.

Properties

IUPAC Name

methyl (2S)-4-methyl-2-[[(3R)-piperidine-3-carbonyl]amino]pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-9(2)7-11(13(17)18-3)15-12(16)10-5-4-6-14-8-10/h9-11,14H,4-8H2,1-3H3,(H,15,16)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRPAHUJFCSXHA-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)[C@@H]1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-4-methyl-2-{[(3R)-piperidin-3-yl]formamido}pentanoate typically involves the following steps:

  • Condensation Reaction: : Starting with (2S)-4-methyl-2-aminopentanoic acid and (3R)-piperidin-3-ylamine, the initial step involves forming an amide bond through a condensation reaction, often facilitated by coupling reagents like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Esterification: : The resulting amide then undergoes esterification with methanol, typically in the presence of acidic or basic catalysts to yield the final compound.

Industrial Production Methods

In industrial settings, large-scale production of this compound may employ:

  • Batch Reactors: : Using controlled temperature and mixing to achieve high purity and yield.

  • Continuous Flow Processes: : For enhanced efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Methyl (2S)-4-methyl-2-{[(3R)-piperidin-3-yl]formamido}pentanoate can be oxidized under specific conditions to yield corresponding oxides.

  • Reduction: : It undergoes reduction reactions, potentially forming simpler amines and alcohols.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.

Common Reagents and Conditions

  • Oxidation Reagents: : Chromium trioxide, Potassium permanganate.

  • Reduction Reagents: : Lithium aluminum hydride, Sodium borohydride.

  • Substitution Reagents: : Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products Formed

  • Oxidation: : Yields corresponding carboxylic acids and amides.

  • Reduction: : Produces simpler amines and alcohols.

  • Substitution: : Generates substituted esters and amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Organic Synthesis: : A valuable intermediate in creating complex molecules.

Biology

  • Bioconjugation: : Used to attach peptides or proteins for biological studies.

Medicine

  • Drug Development: : A precursor in the synthesis of pharmacologically active compounds.

Industry

  • Material Science: : Utilized in the development of novel materials with unique properties.

Mechanism of Action

The compound's activity typically involves:

  • Enzyme Inhibition: : Acting as an inhibitor for specific enzymes by mimicking natural substrates.

  • Receptor Binding: : Interacting with cellular receptors to modulate biological pathways.

  • Pathways Involved: : Often impacts signaling pathways related to metabolic and neurological functions.

Comparison with Similar Compounds

Methyl (2S)-4-methyl-2-{[(3R)-piperidin-3-yl]formamido}pentanoate stands out due to its balanced ester and amide functionalities, which provide unique reactivity and stability compared to other compounds like:

  • Methyl (2S)-4-methyl-2-aminopentanoate: : Lacks the amide group, resulting in different reactivity.

  • (3R)-Piperidin-3-ylformamidoacetic acid: : Similar amide functionality but differing in ester presence.

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